Cas no 209395-32-4 (N-Propargylmaleimide)

N-Propargylmaleimide 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2,5-dione,1-(2-propynyl)-(9CI)

- N-Propargylmaleimide

- 1-(2-Propyn-1-yl)-1H-pyrrole-2,5-dione

- <2-Hydroxy-propyl>-<prop-2-inyl>-ether

- <i>N<

- 1-methyl-2-propargyloxyethanol

- 1-Prop-2-inyl-naphthalin

- 1-prop-2-ynyl-naphthalene

- 1-prop-2-ynyloxy-propan-2-ol

- 1-prop-2-ynylpyrrole-2,5-dione

- 1-Propargylnaphthalin

- 1-Propargyloxy-propanol-2

- N-propyn-3-ylmaleimide

- propargylmaleimide

- propylene glycol monopropargyl ether

- N-Propargyl-maleimide

- 1-(PROP-2-YN-1-YL)PYRROLE-2,5-DIONE

- MFCD12090919

- P2139

- CS-0216479

- A12257

- BS-13280

- 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

- Z440631924

- 1-(prop-2-yn-1-yl)-1H-pyrrole-2,5-dione

- 209395-32-4

- n-propargyl maleimide

- OBYJFWVFCFYKNY-UHFFFAOYSA-N

- AKOS009808459

- EN300-44468

- DB-115763

- SCHEMBL379033

-

- MDL: MFCD12090919

- インチ: InChI=1S/C7H5NO2/c1-2-5-8-6(9)3-4-7(8)10/h1,3-4H,5H2

- InChIKey: OBYJFWVFCFYKNY-UHFFFAOYSA-N

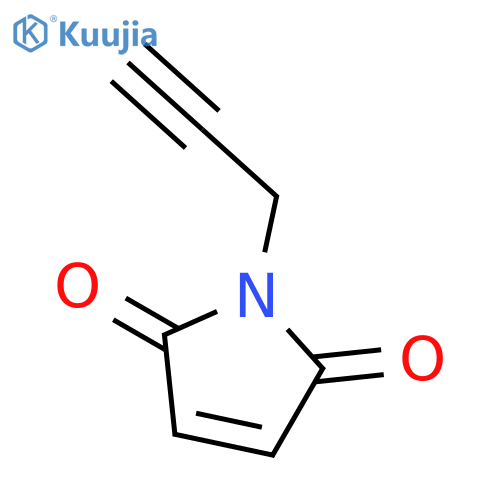

- ほほえんだ: O=C1/C=C\C(=O)N1CC#C

計算された属性

- せいみつぶんしりょう: 135.03200

- どういたいしつりょう: 135.032028402g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 37.4Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 55.0 to 60.0 deg-C

- ふってん: 88°C/2mmHg(lit.)

- フラッシュポイント: 106.9±15.0 °C

- PSA: 37.38000

- LogP: -0.51750

- じょうきあつ: 0.0±0.5 mmHg at 25°C

N-Propargylmaleimide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Propargylmaleimide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0216479-100mg |

1-(Prop-2-yn-1-yl)-2,5-dihydro-1h-pyrrole-2,5-dione |

209395-32-4 | ≥97.0% | 100mg |

$55.0 | 2022-04-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2139-100mg |

N-Propargylmaleimide |

209395-32-4 | 98.0%(LC&N) | 100mg |

1420.0CNY | 2021-08-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2139-25mg |

N-Propargylmaleimide |

209395-32-4 | 98.0%(LC&N) | 25mg |

540.0CNY | 2021-08-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Click324-100mg |

N-Propargylmaleimide |

209395-32-4 | 100mg |

2925.0CNY | 2021-08-03 | ||

| abcr | AB505927-1 g |

N-Propargylmaleimide, 98%; . |

209395-32-4 | 98% | 1g |

€294.50 | 2022-03-01 | |

| TRC | P839740-250mg |

N-Propargylmaleimide |

209395-32-4 | 250mg |

$873.00 | 2023-05-17 | ||

| Enamine | EN300-44468-10.0g |

1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

209395-32-4 | 95.0% | 10.0g |

$608.0 | 2025-03-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N868137-100mg |

N-Propargylmaleimide |

209395-32-4 | ≥98% | 100mg |

¥1,320.00 | 2022-10-10 | |

| Enamine | EN300-44468-0.05g |

1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

209395-32-4 | 95.0% | 0.05g |

$26.0 | 2025-03-15 | |

| Enamine | EN300-44468-0.1g |

1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

209395-32-4 | 95.0% | 0.1g |

$36.0 | 2025-03-15 |

N-Propargylmaleimide 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

N-Propargylmaleimideに関する追加情報

N-Propargylmaleimide(CAS No. 209395-32-4)の特性と応用:最新研究トレンドと産業活用

N-Propargylmaleimide(CAS No. 209395-32-4)は、有機合成化学や材料科学分野で注目を集めるマレイミド誘導体の一つです。そのプロパルギル基とマレイミド環の特異な構造により、クリックケミストリーや高分子修飾への応用が可能です。近年では、バイオコンジュゲーションや機能性材料開発における需要が急増しており、研究者や企業からの関心が高まっています。

本化合物の最大の特徴は、銅触媒アジド-アルキン環化付加反応(CuAAC)との高い親和性にあります。この反応は、温和な条件で進行し、高い収率と選択性が得られるため、医薬品中間体や生体適合性材料の合成に広く利用されています。特に、タンパク質修飾やドラッグデリバリーシステムの開発において、N-Propargylmaleimideの需要が顕著に増加しています。

2023年以降の研究動向を分析すると、N-Propargylmaleimideを用いたスマートポリマーの開発が活発化しています。例えば、温度応答性ゲルやpH感受性ナノ粒子の架橋剤としての利用が報告されています。また、光架橋技術との組み合わせにより、3Dプリンティング材料への応用も注目されています。これらの進展は、再生医療や組織工学分野での活用可能性を大きく広げています。

産業応用面では、N-Propargylmaleimideを利用した高性能接着剤の開発が進んでいます。従来のエポキシ樹脂系接着剤と比較して、低温硬化が可能でエネルギー効率に優れる点が評価されています。特に、自動車軽量化や電子デバイス小型化のトレンドに対応した材料として、各メーカーが研究を加速させています。

安定性と反応性のバランスに優れたN-Propargylmaleimideは、長期保存が可能でありながら、必要時に迅速な反応を起こす特性を持ちます。この特徴は、ワンポット合成やコンビナトリアルケミストリーにおける利便性を高め、創薬プロセスの効率化に貢献しています。最近の研究では、AI予測と組み合わせた高速化合物探索システムでの活用例も報告されています。

安全性に関する最新の知見では、N-Propargylmaleimideは適切な取り扱い条件下で高い作業安全性を示すことが確認されています。ただし、反応性官能基を有するため、不活性ガス雰囲気下での保管や低温保存が推奨されます。これらの取り扱い情報は、実験室安全基準やGLP準拠の研究環境構築において重要な考慮事項となります。

今後の展望として、N-Propargylmaleimideを基盤とした次世代機能性材料の開発が期待されています。特に、サステナブルケミストリーの観点から、生分解性ポリマーやCO2固定化材料への応用研究が注目を集めています。また、バイオ医薬品分野では、抗体-薬物複合体(ADC)のリンカーとしての利用拡大が予測されています。

市場動向を分析すると、N-Propargylmaleimideのグローバル需要は2022年から2027年にかけて年平均成長率6.8%で拡大すると予測されています。この成長は、アジア太平洋地域の研究開発投資増加と、欧米における先端医療材料の需要拡大に牽引されるものと見られています。特に、日本と韓国の電子材料メーカーによる採用が増加傾向にあります。

研究用試薬としてのN-Propargylmaleimide(CAS No. 209395-32-4)の品質基準は年々高度化しています。現在、主要サプライヤーでは、HPLC純度99%以上の製品が主流となり、MS/NMR分析データの添付が標準化されつつあります。また、カスタム合成サービスに対応した誘導体化オプションも拡充されており、研究者の多様なニーズに対応できる環境が整備されています。

総括すると、N-Propargylmaleimideはその多機能性と反応制御性から、学術研究から産業応用まで幅広い分野で不可欠な化合物となっています。今後の技術革新において、分子デザインの基盤材料としてさらに重要な役割を果たすことが期待されます。特に、グリーンケミストリーと精密合成技術の進展に伴い、その応用範囲はますます拡大していくでしょう。

209395-32-4 (N-Propargylmaleimide) 関連製品

- 930-88-1(N-Methylmaleimide)

- 2973-17-3(N-Allylmaleimide)

- 128-53-0(N-Ethylmaleimide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)